chemical structure and properties of diethyl 2-bromo-3-hydroxybutanedioate
chemical structure and properties of diethyl 2-bromo-3-hydroxybutanedioate
An in-depth technical analysis of diethyl 2-bromo-3-hydroxybutanedioate requires moving beyond basic chemical descriptors to understand its mechanistic utility in advanced organic synthesis. As a chiral building block, this molecule—frequently referred to as diethyl bromomalate or diethyl 2-bromo-3-hydroxysuccinate—serves as a critical intermediate in the development of protease inhibitors, oxaspirolactones, and complex natural products.
This guide provides a comprehensive evaluation of its structural dynamics, physicochemical properties, and field-proven synthetic workflows, designed specifically for researchers in drug development and asymmetric synthesis.
Structural Dynamics and Physicochemical Profile
Diethyl 2-bromo-3-hydroxybutanedioate is a highly functionalized succinic acid derivative. Its core structure features a four-carbon backbone (butanedioate) terminated by two ethyl ester groups, with vicinal substitution at the C2 and C3 positions by a bromine atom and a hydroxyl group, respectively[1].
The presence of these adjacent, orthogonal reactive sites (a nucleophilic hydroxyl and an electrophilic carbon bearing a bromide leaving group) makes this molecule an ideal precursor for intramolecular cyclization, specifically in the formation of chiral epoxides[2]. The stereochemistry at C2 and C3 dictates the spatial orientation of downstream products, which is paramount when synthesizing stereospecific enzyme inhibitors.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for handling, purification, and analytical validation of the compound[1][3].
| Parameter | Value / Description |
| IUPAC Name | Diethyl 2-bromo-3-hydroxybutanedioate |
| Common Synonyms | Diethyl bromomalate; Diethyl 2-bromo-3-hydroxysuccinate |
| Molecular Formula | C8H13BrO5 |
| Molecular Weight | 269.09 g/mol |
| CAS Registry Numbers | 80640-15-9 (2R,3R isomer); 188944-76-5 (Unspecified stereocenter) |
| Boiling Point | 125–134 °C at 4 mmHg (reduced pressure distillation) |
| Structural Motif | Vicinal halohydrin on a diester backbone |
Mechanistic Synthesis Workflow: The Chiral Pool Approach
To achieve high enantiomeric excess in drug development, synthesizing diethyl 2-bromo-3-hydroxybutanedioate typically relies on a "chiral pool" approach, utilizing commercially available D-(-)-tartaric acid diethyl ester (diethyl tartrate) as the starting material[2].
Causality of Experimental Choices
Direct bromination of aliphatic alcohols can often lead to racemization or elimination side-reactions. Historically, reagents like phosphorus tribromide (PBr3) were used to replace the hydroxyl group with bromine. However, modern synthetic protocols favor a controlled two-step derivatization. By first converting the tartrate to an acetoxy-bromo intermediate, the stereochemical inversion is tightly controlled via neighboring group participation. Subsequent selective deacetylation yields the target halohydrin without hydrolyzing the terminal ethyl esters[2].
Step-by-Step Methodology: Synthesis of Diethyl 2-bromo-3-hydroxysuccinate
Self-Validating Protocol: This workflow utilizes in situ generation of anhydrous HCl to prevent unwanted ester hydrolysis, ensuring the protocol validates its own yield through chemoselectivity.
-
Derivatization: Dissolve D-(-)-tartaric acid diethyl ester in an inert solvent under an argon atmosphere.
-
Bromination/Acetylation: Introduce acetyl bromide dropwise at 0 °C. The reaction proceeds via nucleophilic substitution, replacing one hydroxyl group with a bromide while acetylating the adjacent hydroxyl, yielding diethyl 2-acetoxy-3-bromosuccinate.
-
Selective Deacetylation: Isolate the intermediate and dissolve it in anhydrous ethanol. Add acetyl chloride (CH3COCl) dropwise. Causality Note: The reaction of CH3COCl with ethanol generates anhydrous HCl in situ. This mildly acidic environment selectively cleaves the acetate group to restore the hydroxyl group without saponifying the ethyl esters[2].
-
Purification: Concentrate the crude oil in vacuo. Purify via fractional distillation under reduced pressure. The target compound elutes at approximately 125–134 °C at 4 mmHg[3].
Synthetic workflow from D-(-)-diethyl tartrate to diethyl 2-bromo-3-hydroxysuccinate.
Applications in Drug Development: Cathepsin Inhibitor Warheads
In medicinal chemistry, diethyl 2-bromo-3-hydroxybutanedioate is not an end-product but a highly specialized precursor. Its most prominent application is in the synthesis of epoxysuccinyl peptides (such as E64c and CA074), which are potent, irreversible inhibitors of cysteine proteases like cathepsin B[3]. Cathepsins are heavily implicated in lysosomal function, tumor metastasis, and neurological pathologies such as Alzheimer's disease[2][3].
To create the inhibitor, the halohydrin motif of diethyl bromomalate must be converted into an epoxide "warhead." This epoxide acts as an electrophilic trap for the catalytic cysteine residue (Cys25) in the active site of the protease[2].
Step-by-Step Methodology: Epoxide Ring Closure
-
Activation: Dissolve diethyl 2-bromo-3-hydroxysuccinate in a non-nucleophilic solvent (e.g., dichloromethane).
-
Intramolecular SN2: Add a non-nucleophilic base, strictly utilizing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Causality Note: DBU deprotonates the C3 hydroxyl group. The resulting alkoxide immediately attacks the C2 carbon, displacing the bromide ion in a stereospecific intramolecular SN2 reaction, forming diethyl oxirane-2,3-dicarboxylate[2].
-
Saponification: Transfer the epoxide intermediate to a KOH/EtOH solution to selectively de-esterify the molecule, yielding the free epoxysuccinate core ready for peptide coupling[2].
Conversion of diethyl bromomalate to an epoxysuccinyl warhead for protease inhibitors.
Analytical Validation
To ensure the integrity of the synthesized diethyl 2-bromo-3-hydroxybutanedioate, researchers must validate the absence of the acetate intermediate and the retention of the ethyl esters.
-
1H-NMR (CDCl3): Look for the disappearance of the sharp singlet near δ 2.1 ppm (characteristic of the acetate methyl group) and the retention of the triplet-quartet patterns corresponding to the two ethyl ester groups ( δ 1.3 ppm and δ 4.2 ppm). The methine protons at C2 and C3 will appear as distinct doublets, with coupling constants reflecting their relative stereochemistry.
-
Mass Spectrometry (ESI-MS): The presence of the bromine atom will be definitively confirmed by a 1:1 isotopic doublet in the mass spectrum at m/z 269 and 271 [M+H]+ , corresponding to the 79 Br and 81 Br isotopes[1].
References
-
PubChem - National Institutes of Health. "Diethyl 2-bromo-3-hydroxybutanedioate | C8H13BrO5 | CID 13002921". NIH.gov. Available at:[Link]
-
European Patent Office. "NOVEL DRUGS FOR DEMENTIA - Patent 1931656". EPO.org. Available at:[Link]
-
Analytical Chemistry - ACS Publications. "Inhibitory Covalent Labeling and Clickable-Eu-Tagging-Based ICPMS: Measurement of pH-Dependent Absolute Activities of the Cathepsins in Hepatocyte Lysosomes". ACS.org. Available at:[Link]
-
Internet Archive. "Organic Synthesis Volume 1 Open-chain Saturated Compounds". Archive.org. Available at:[Link]
